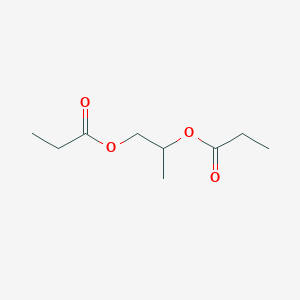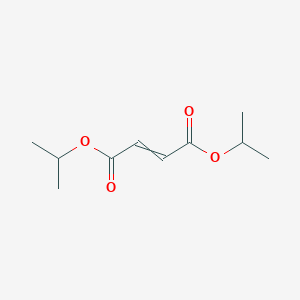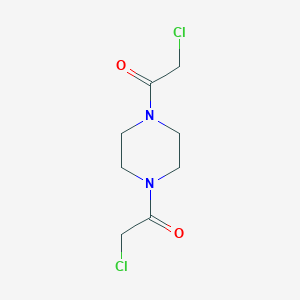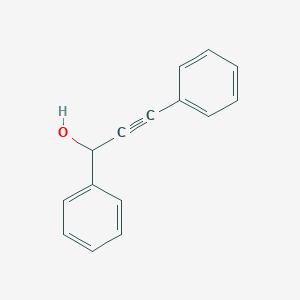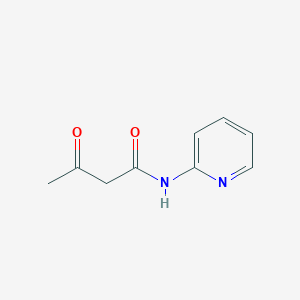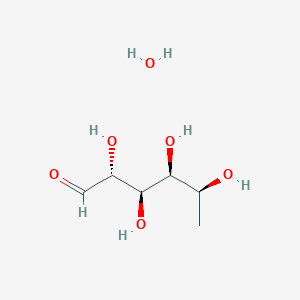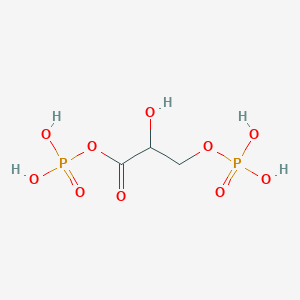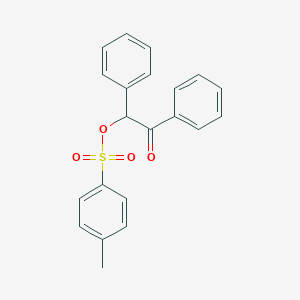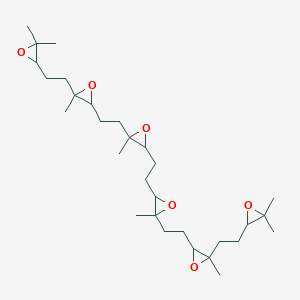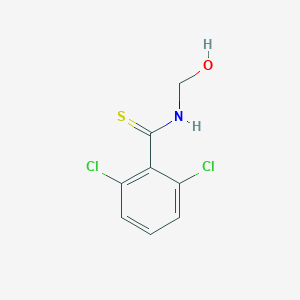
Methyl 12-(2-octylcyclopropyl)dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 12-(2-octylcyclopropyl)dodecanoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a derivative of dodecanoic acid, which is a saturated fatty acid commonly found in coconut oil and milk. Methyl 12-(2-octylcyclopropyl)dodecanoate has a unique structure that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of Methyl 12-(2-octylcyclopropyl)dodecanoate is not fully understood. However, it is believed that the cyclopropane ring in the molecule plays a key role in its biological activity. The cyclopropane ring is thought to interact with various cellular components, leading to changes in gene expression and cell function.
Biochemische Und Physiologische Effekte
Methyl 12-(2-octylcyclopropyl)dodecanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 12-(2-octylcyclopropyl)dodecanoate is its unique structure, which makes it a promising candidate for further research in various fields such as medicine, agriculture, and materials science. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Methyl 12-(2-octylcyclopropyl)dodecanoate. One potential area of research is the development of novel drug delivery systems using this compound. Another area of research is the synthesis of novel materials such as polymers and nanoparticles using Methyl 12-(2-octylcyclopropyl)dodecanoate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
Methyl 12-(2-octylcyclopropyl)dodecanoate can be synthesized through a multi-step process involving the reaction of dodecanoic acid with various reagents. One of the most commonly used methods involves the use of cyclopropanation reaction, which involves the addition of a cyclopropane ring to the fatty acid molecule. This reaction can be carried out using various reagents such as diazo compounds, carbenes, and ylides. The final step involves the methylation of the cyclopropane ring to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
Methyl 12-(2-octylcyclopropyl)dodecanoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a drug delivery system due to its unique structure and ability to penetrate cell membranes.
In agriculture, Methyl 12-(2-octylcyclopropyl)dodecanoate has been studied as a potential pesticide due to its ability to disrupt insect growth and development. It has also been shown to have antimicrobial properties, making it a potential candidate for use as a food preservative.
In materials science, Methyl 12-(2-octylcyclopropyl)dodecanoate has been studied for its potential use in the synthesis of novel materials such as polymers and nanoparticles.
Eigenschaften
CAS-Nummer |
10152-65-5 |
|---|---|
Produktname |
Methyl 12-(2-octylcyclopropyl)dodecanoate |
Molekularformel |
C24H46O2 |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
methyl 12-(2-octylcyclopropyl)dodecanoate |
InChI |
InChI=1S/C24H46O2/c1-3-4-5-6-12-15-18-22-21-23(22)19-16-13-10-8-7-9-11-14-17-20-24(25)26-2/h22-23H,3-21H2,1-2H3 |
InChI-Schlüssel |
URVGGUJSLHSPFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCCCC1CC1CCCCCCCCCCCC(=O)OC |
Synonyme |
2-Octylcyclopropanedodecanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
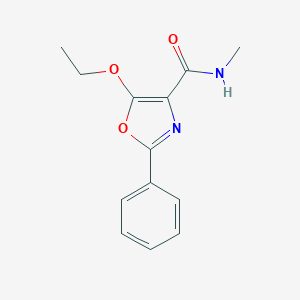
![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)
